molecular formula C13H16BrNO5 B13498027 Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13498027
M. Wt: 346.17 g/mol
InChI Key: MZMBXOFDQFUZQB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butoxy group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The bromine atom and the dihydropyridine ring play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, and its tert-butoxy group can influence the reactivity and stability of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

methyl 5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C13H16BrNO5/c1-13(2,3)20-10(16)7-15-6-8(14)5-9(11(15)17)12(18)19-4/h5-6H,7H2,1-4H3

InChI Key

MZMBXOFDQFUZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)OC)Br

Origin of Product

United States

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